molecular formula C13H15N B3061568 1-(Naphthalen-1-YL)propan-2-amine CAS No. 12687-37-5

1-(Naphthalen-1-YL)propan-2-amine

Cat. No.: B3061568
CAS No.: 12687-37-5
M. Wt: 185.26 g/mol
InChI Key: ODTJDLMNBKMVGR-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)-2-aminopropane is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Naphthyl)-2-aminopropane can be synthesized through several methods. One common approach involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a catalyst such as chlorine {(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) . The reaction is carried out under nitrogen protection at room temperature for 12 hours, yielding the desired product with high chiral purity and yield.

Industrial Production Methods

Industrial production of 1-(1-Naphthyl)-2-aminopropane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-(1-Naphthyl)-2-aminopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, tetrahydro derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

1-(1-Naphthyl)-2-aminopropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)-2-aminopropane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Naphthyl)-2-aminopropane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities

Properties

CAS No.

12687-37-5

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-naphthalen-1-ylpropan-2-amine

InChI

InChI=1S/C13H15N/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9,14H2,1H3

InChI Key

ODTJDLMNBKMVGR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

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